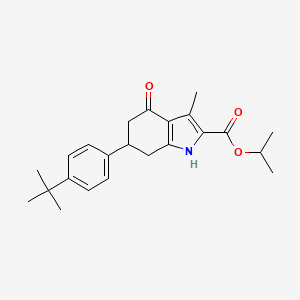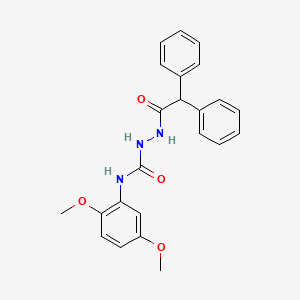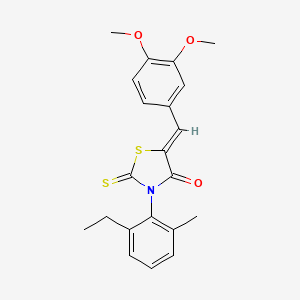![molecular formula C8H3BrF3N3O2S B4627878 5-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4627878.png)
5-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-furamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 5-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-furamide involves multiple steps starting from basic building blocks. For example, Abdelhamid, Fahmi, and Baaiu (2016) described the synthesis of 1,3,4-Thiadiazoles from 1-(5-bromobenzofuran-2-yl)ethanone, which shares some structural similarities with the compound . The synthesis routes typically involve cyclization reactions, bromination, and the introduction of the trifluoromethyl group, among others (Abdelhamid, Fahmi, & Baaiu, 2016).
Molecular Structure Analysis
The molecular structure of compounds like 5-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-furamide is characterized by the presence of a thiadiazole ring, a furamide moiety, and substituents such as a bromo and a trifluoromethyl group. These features significantly influence the compound's chemical behavior and interactions. Crystallographic studies, such as those by Anuradha et al. (2014), provide detailed insights into the arrangement of atoms within the molecule and the molecular conformation, crucial for understanding its chemical reactivity and properties (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).
Chemical Reactions and Properties
Compounds with the thiadiazole and furamide moieties are involved in various chemical reactions, primarily due to the reactive nature of these functional groups. For instance, Patel, Patel, and Shah (2015) explored the synthesis and chemical reactions of triazolo[3,4-b][1,3,4]thiadiazole derivatives, which share structural similarities with the compound . Such reactions often include nucleophilic substitutions and transformations leading to the formation of new derivatives with diverse chemical properties (Patel, Patel, & Shah, 2015).
Physical Properties Analysis
The physical properties of 5-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-furamide, such as melting point, solubility, and crystal structure, are influenced by its molecular structure. Studies like those by Xin (2006) on similar compounds provide insights into how the structural features affect physical properties, including crystallinity and stability (Xin, 2006).
Chemical Properties Analysis
The chemical properties of such a compound are largely dictated by the functional groups present in its structure. The reactivity of the thiadiazole ring, the electronegativity of the trifluoromethyl group, and the nucleophilicity of the furamide moiety all contribute to its overall chemical behavior. Research by Maadadi, Pevzner, and Petrov (2016) on similar compounds can shed light on the potential chemical reactivity and interactions that 5-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-furamide might exhibit (Maadadi, Pevzner, & Petrov, 2016).
Applications De Recherche Scientifique
Synthesis Applications
Efficient Synthesis of Heterocyclic Compounds : An efficient synthesis route for 2,5-diimino-furans, utilizing bromoacrylamides and isocyanides, indicates potential precursors for maleamides, showcasing the role of 5-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-furamide in the synthesis of complex heterocyclic frameworks (Jiang et al., 2014).
Novel Anticancer Agents Synthesis : Synthesis of Schiff’s bases containing thiadiazole scaffold and benzamide groups under microwave irradiation presents a promising route for producing potent anticancer agents, highlighting the compound's importance in medicinal chemistry (Tiwari et al., 2017).
Biological Evaluation
Anticancer Activity : Various synthesized compounds containing the thiadiazole unit have been evaluated for their in vitro anticancer activity, demonstrating significant potential against a range of cancer cell lines. This indicates the compound's role in the development of new anticancer drugs (Gomha et al., 2017).
Synthesis of Potent Anticancer Agents : The creation of thiazole and 1,3,4-thiadiazole derivatives, incorporating thiazole moiety, has shown potent anticancer activity, especially against Hepatocellular carcinoma cell lines. Such studies underscore the therapeutic potential of derivatives synthesized from 5-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-furamide (Gomha et al., 2017).
Propriétés
IUPAC Name |
5-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N3O2S/c9-4-2-1-3(17-4)5(16)13-7-15-14-6(18-7)8(10,11)12/h1-2H,(H,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAYJQYFCXQXFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NC2=NN=C(S2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-methoxyphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4627797.png)

![3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B4627806.png)
![4-[(4-ethyl-1-piperazinyl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone](/img/structure/B4627819.png)
![5-[4-(allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4627822.png)
![2-[4-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4627827.png)

![2-{[2-(4-methoxyphenoxy)ethyl]thio}pyrimidine](/img/structure/B4627846.png)



![N-isobutyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4627895.png)
![N-allyl-2-[(4-isopropylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4627904.png)
methanone](/img/structure/B4627906.png)